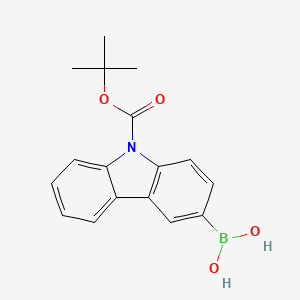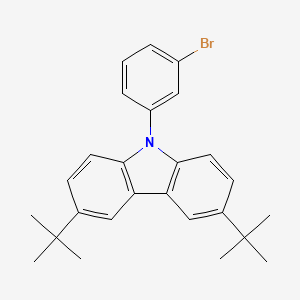![molecular formula C18H11NS B15156838 12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
12H-Benzo[4,5]thieno[3,2-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12H-Benzo[4,5]thieno[3,2-a]carbazole: is an organic compound with the molecular formula C18H11NS . It is a heterocyclic compound that contains both benzene and thiophene rings fused to a carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzo[4,5]thieno[3,2-a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, N-(2-chlorophenyl)dibenzo[b,d]thiophen-4-amine can be cyclized using palladium acetate, cesium carbonate, and tricyclohexylphosphine-tetrafluoroborate in N,N-dimethylacetamide .
Chemical Reactions Analysis
Types of Reactions: 12H-Benzo[4,5]thieno[3,2-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydrogenated carbazole derivatives .
Scientific Research Applications
12H-Benzo[4,5]thieno[3,2-a]carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 12H-Benzo[4,5]thieno[3,2-a]carbazole exerts its effects involves interactions with various molecular targets. In medicinal applications, it may interact with DNA or proteins, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound used .
Comparison with Similar Compounds
- 12H-Benzo[4,5]thieno[2,3-a]carbazole
- Benzo[4,5]thieno[2,3-b]pyridine
Uniqueness: 12H-Benzo[4,5]thieno[3,2-a]carbazole is unique due to its specific fusion of benzene, thiophene, and carbazole rings, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C18H11NS |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
12H-[1]benzothiolo[3,2-a]carbazole |
InChI |
InChI=1S/C18H11NS/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H |
InChI Key |
GLYYLMBVQZMMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)SC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)

![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)

![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)



![[4-(3-Methoxyphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B15156819.png)


![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
